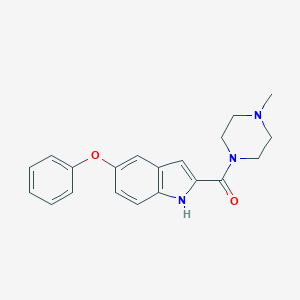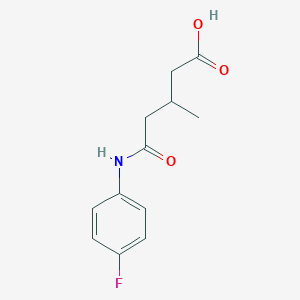![molecular formula C19H17N3O5S2 B277011 N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277011.png)
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as NSC-743380, is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism Of Action
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinase CK2, which is involved in many cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, it has been shown to induce apoptosis (programmed cell death) in certain cell types. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, like any chemical compound, N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has limitations, such as its solubility and toxicity profile, which must be taken into consideration when designing experiments.
Future Directions
There are many potential future directions for research on N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of new cancer therapies that target CK2, the enzyme inhibited by N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Additionally, further investigation into the mechanism of action of N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may lead to the discovery of new targets for drug development. Finally, the potential use of N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the treatment of other diseases, such as Alzheimer's disease and diabetes, warrants further investigation.
Synthesis Methods
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method has been described in detail in scientific literature, and involves the use of several reagents and solvents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer biology. It has been shown to have anti-proliferative effects on cancer cells, and may be useful in the development of new cancer therapies. Additionally, N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
properties
Product Name |
N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
Molecular Formula |
C19H17N3O5S2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-ethyl-2-oxo-N-(3-sulfamoylphenyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)29(26,27)21-12-5-3-6-13(11-12)28(20,24)25/h3-11,21H,2H2,1H3,(H2,20,24,25) |
InChI Key |
FMLZLEXODDALNA-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)S(=O)(=O)N)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)


![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)